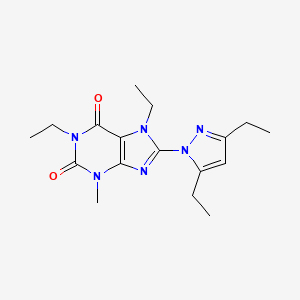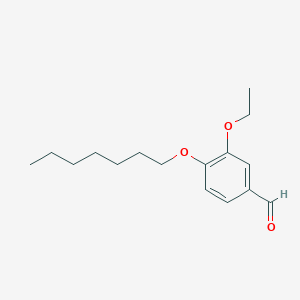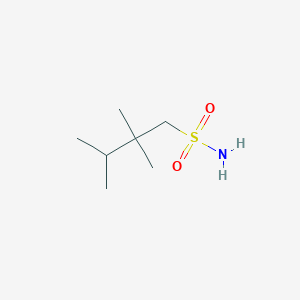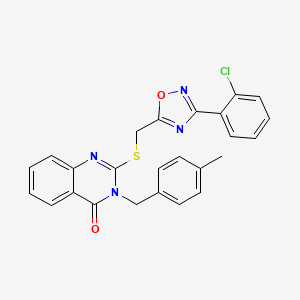
(3S)-4,4-dimethylpyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-4,4-Dimethyl-3-pyrrolidinol is a chiral compound with a pyrrolidine ring structure. This compound is characterized by the presence of two methyl groups at the 4th position and a hydroxyl group at the 3rd position, making it a secondary alcohol. The stereochemistry of the compound is specified by the (3S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
作用機序
Target of Action
Similar compounds have been known to interact with various proteins and receptors in the body .
Biochemical Pathways
Compounds with similar structures have been shown to influence various metabolic and cellular pathways .
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability, which influences its efficacy and safety .
Result of Action
Similar compounds have been shown to induce various cellular responses, including changes in cell signaling, gene expression, and metabolic activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (3s)-4,4-Dimethyl-3-pyrrolidinol. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with targets .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4,4-Dimethyl-3-pyrrolidinol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, 4,4-dimethyl-3-pyrrolidinone, using a chiral reducing agent to ensure the desired stereochemistry. The reaction typically employs reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to achieve the reduction.
Industrial Production Methods
In an industrial setting, the production of (3S)-4,4-Dimethyl-3-pyrrolidinol may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic reduction using ketoreductases or alcohol dehydrogenases can be employed to convert the ketone precursor to the desired alcohol with high stereochemical purity. This method is advantageous due to its mild reaction conditions and environmentally friendly nature.
化学反応の分析
Types of Reactions
(3S)-4,4-Dimethyl-3-pyrrolidinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 4,4-dimethyl-3-pyrrolidinone, using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding amine, 4,4-dimethyl-3-pyrrolidine, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride.
Common Reagents and Conditions
Oxidation: PCC, CrO3, or other mild oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: SOCl2, phosphorus tribromide (PBr3), or other halogenating agents.
Major Products
Oxidation: 4,4-Dimethyl-3-pyrrolidinone.
Reduction: 4,4-Dimethyl-3-pyrrolidine.
Substitution: 4,4-Dimethyl-3-pyrrolidyl chloride (or other substituted derivatives).
科学的研究の応用
(3S)-4,4-Dimethyl-3-pyrrolidinol has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of drugs.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
類似化合物との比較
Similar Compounds
4,4-Dimethyl-2-pyrrolidinol: Differing in the position of the hydroxyl group.
4,4-Dimethyl-3-pyrrolidinone: The oxidized form of (3S)-4,4-Dimethyl-3-pyrrolidinol.
4,4-Dimethyl-3-pyrrolidine: The reduced form of (3S)-4,4-Dimethyl-3-pyrrolidinol.
Uniqueness
(3S)-4,4-Dimethyl-3-pyrrolidinol is unique due to its specific stereochemistry and the presence of both a hydroxyl group and two methyl groups on the pyrrolidine ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various synthetic and research applications.
特性
IUPAC Name |
(3S)-4,4-dimethylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(2)4-7-3-5(6)8/h5,7-8H,3-4H2,1-2H3/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVTUAIJKLXTRO-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CNC[C@H]1O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-benzyl-3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2411895.png)

![(E)-ethyl 2-((3-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2411900.png)
![N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide](/img/structure/B2411902.png)
![N-[[2-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]methyl]but-2-ynamide](/img/structure/B2411905.png)
![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-[2-(morpholin-4-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2411907.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B2411908.png)

![1-(3,4-Dichlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2411912.png)



![1-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclopropanecarboxamide](/img/structure/B2411916.png)
